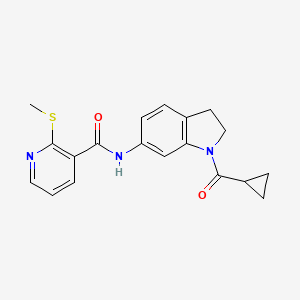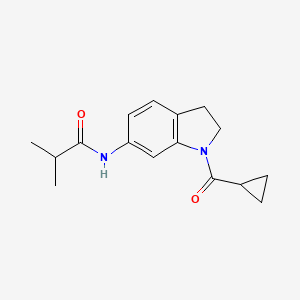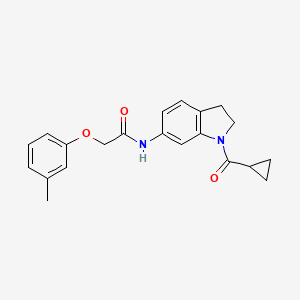
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide, or N-ACM, is an organic compound belonging to the family of indole derivatives. It is a synthetic compound that has been used in a variety of scientific research applications due to its unique chemical properties. N-ACM is a highly potent compound that is capable of modulating various biochemical and physiological processes.
科学的研究の応用
Neuropeptide Y Y2 Receptor Antagonism
F5098-1000 acts as a novel neuropeptide Y Y2 receptor (Y2) antagonist . Neuropeptide Y (NPY) is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. By inhibiting the binding of peptide YY (PYY) to Y2 receptors, F5098-1000 modulates NPY signaling. It demonstrates high selectivity for Y2 receptors over other NPY receptor subtypes (Y1, Y4, and Y5) . Researchers have explored its potential in treating conditions related to NPY dysregulation.
Central and Peripheral Y2 Receptor Function
In vitro studies have confirmed F5098-1000’s selectivity for Y2 receptors. Autoradiography data in rat brain tissue sections revealed binding sites sensitive to F5098-1000 in regions expressing Y2 receptors (e.g., septum, hypothalamus, hippocampus). Insensitive binding sites were observed in regions expressing Y1 receptors . This information helps establish the role of central and peripheral Y2 receptors in vivo.
Gastrointestinal Function
NPY influences gastrointestinal motility and secretion. F5098-1000’s Y2 receptor antagonism may impact gut function, making it relevant for gastrointestinal disorders. Further studies are needed to explore its effects on gut physiology.
作用機序
Target of Action
The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide, also known as F5098-1000, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, circadian rhythm, and pain perception .
Mode of Action
F5098-1000 acts as an antagonist at the Y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective for the Y2 receptor, with more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .
Biochemical Pathways
Upon binding to the Y2 receptor, F5098-1000 inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This indicates that the compound interferes with the G-protein coupled signaling pathway associated with the Y2 receptor .
Pharmacokinetics
After intraperitoneal administration in rats (30 mg/kg), F5098-1000 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) in the brain is reached within 30 minutes, indicating rapid absorption and distribution .
Result of Action
The antagonistic action of F5098-1000 at the Y2 receptor can potentially modulate various physiological processes controlled by Neuropeptide Y, such as food intake, anxiety, and pain perception . .
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11(22)21-8-7-12-3-5-14(10-16(12)21)20-18(23)15-9-13(19)4-6-17(15)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGMZCIQGRXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














